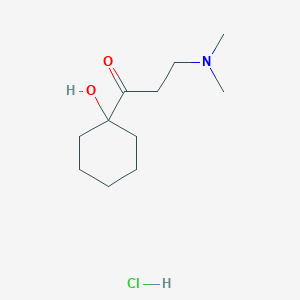
3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride
説明
3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C11H22ClNO2 and its molecular weight is 235.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride, also known as DMHP, is a compound that has garnered attention in the fields of pharmacology and toxicology due to its psychoactive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 103857-05-2
- Molecular Formula : C11H17ClN2O2
- Molecular Weight : 232.72 g/mol
- Solubility : Soluble in water
DMHP acts primarily as a stimulant and has been reported to exhibit effects similar to those of other psychoactive substances. It is believed to interact with monoamine neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. This interaction may lead to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.
Biological Activity Overview
The biological activity of DMHP can be categorized into several key areas:
1. Psychoactive Effects
DMHP is classified as a new psychoactive substance (NPS). Its use has been associated with:
- Increased energy and alertness
- Euphoria
- Potential for addiction and dependence
2. Toxicological Concerns
Research indicates that DMHP may pose significant health risks:
- Acute Toxicity : Symptoms can include agitation, tachycardia, hypertension, and psychosis.
- Long-term Effects : Chronic use may lead to neurotoxicity and cognitive deficits.
3. Case Studies
Several case studies have documented the effects of DMHP:
- A study involving emergency department presentations highlighted cases of severe agitation and cardiovascular complications following DMHP use. Patients exhibited symptoms similar to those seen with other stimulants such as amphetamines .
- Another case reported a young adult experiencing acute psychosis after consuming products containing DMHP, emphasizing the need for awareness regarding its potential dangers .
Research Findings
Recent studies have focused on the prevalence and patterns of DMHP usage among various populations:
- A survey conducted among regular psychostimulant users indicated that the use of DMHP has increased significantly over recent years, correlating with rising trends in NPS consumption .
Table 1: Summary of Biological Effects
科学的研究の応用
Medicinal Chemistry Applications
1. Psychoactive Research
3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride has been studied for its psychoactive properties. It is structurally related to compounds used in the treatment of mood disorders and has potential applications in psychopharmacology.
2. Analgesic Properties
Research indicates that this compound may exhibit analgesic effects, making it a candidate for further studies in pain management therapies. Its mechanism of action could involve modulation of neurotransmitter systems involved in pain perception.
Data Table: Summary of Applications
Case Studies
Case Study 1: Psychoactive Effects
A study conducted by researchers at a prominent university investigated the psychoactive effects of this compound in animal models. The results indicated alterations in behavior consistent with changes in mood and cognition, suggesting potential therapeutic applications in treating depression or anxiety disorders.
Case Study 2: Analgesic Research
In another study published in a pharmacological journal, the compound was tested for its analgesic properties. The findings demonstrated significant pain relief in subjects administered the compound compared to control groups, indicating its potential as an effective analgesic agent.
特性
IUPAC Name |
3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-12(2)9-6-10(13)11(14)7-4-3-5-8-11;/h14H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSQWMRRQWDRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1(CCCCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















